molecular formula C20H18N2O3S2 B2663549 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylthio)butanamide CAS No. 922924-91-2

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylthio)butanamide

Cat. No.: B2663549
CAS No.: 922924-91-2
M. Wt: 398.5
InChI Key: YNBLYDSEPYEUJR-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylthio)butanamide is a synthetic organic compound with the CAS Registry Number 922924-91-2 and a molecular formula of C20H18N2O3S2 . It features a molecular weight of 398.50 g/mol and is part of a class of compounds that incorporate a benzodioxole moiety linked to a thiazole ring, a structural motif of significant interest in medicinal chemistry research . The presence of the thiazole and benzodioxole groups makes this compound a valuable scaffold for the development of novel bioactive molecules. Related structural analogs, particularly those based on the benzo[d]thiazole core, have been extensively investigated as multi-target directed ligands, showing potential as inhibitors for enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . Furthermore, compounds containing the 5-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine structure have demonstrated promising in vitro antitumor activities in scientific studies, suggesting this chemotype is a productive area for anticancer agent discovery . Researchers can utilize this compound as a key intermediate or building block in synthetic chemistry projects, or as a pharmacological probe for structure-activity relationship (SAR) studies. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-phenylsulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c23-19(7-4-10-26-15-5-2-1-3-6-15)22-20-21-16(12-27-20)14-8-9-17-18(11-14)25-13-24-17/h1-3,5-6,8-9,11-12H,4,7,10,13H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBLYDSEPYEUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CCCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylthio)butanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Benzodioxole Group: This step might involve the coupling of a benzodioxole derivative with the thiazole intermediate.

    Attachment of the Phenylthio Group: This could be done via a nucleophilic substitution reaction where a phenylthiol reacts with a suitable leaving group on the butanamide backbone.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperatures.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylthio)butanamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the butanamide can be reduced to an alcohol.

    Substitution: The benzodioxole and thiazole rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylthio)butanamide may have applications in several fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylthio)butanamide would depend on its specific biological target. Generally, such compounds might:

    Interact with Enzymes: Inhibit or activate specific enzymes.

    Bind to Receptors: Modulate receptor activity.

    Affect Cellular Pathways: Influence signaling pathways within cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and properties of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylthio)butanamide and related compounds:

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) Biological Activity/Notes References
Target Compound : this compound Thiazole - 4-Benzo[d][1,3]dioxol-5-yl
- 4-(Phenylthio)butanamide
Not reported Not reported Hypothesized enzyme/receptor modulation (structural analogy) -
D14 () Penta-2,4-dienamide - Benzo[d][1,3]dioxol-5-yl
- 4-(Methylthio)phenylamino group
208.9–211.3 13.7 NMR-confirmed structure; no explicit bioactivity
4-CMTB () Thiazole - 4-Chlorophenyl
- Methylbutanamide
Not reported Not reported G protein-coupled receptor (FFAR2) agonist
Compound 7b () Thiadiazole - 4-Methyl-2-phenylthiazole
- Propanehydrazonoyl chloride derivatives
Not reported 80 Anticancer activity (HepG-2 IC50 = 1.61 µg/mL)
ASN90 () Thiadiazole - Benzo[d][1,3]dioxol-5-yl
- Piperazine-O-GlcNAcase inhibitor
Not reported Not reported Multimodal inhibitor for tauopathy/α-synuclein

Key Observations

Thiazole vs. Thiadiazole Cores: The target compound and 4-CMTB share a thiazole core, whereas ASN90 and Compound 7b utilize thiadiazole. Thiadiazoles often exhibit enhanced metabolic stability and binding affinity due to additional nitrogen atoms, but thiazoles may offer better synthetic accessibility .

Sulfur-Containing Substituents :

  • The phenylthio group in the target compound contrasts with D14’s methylthio group. Sulfur atoms in such positions can modulate redox activity or metal-binding properties, influencing pharmacological profiles .
  • 4-CMTB’s chlorophenyl group demonstrates how halogenation enhances receptor binding (e.g., FFAR2), suggesting that the target compound’s phenylthio group may similarly optimize target engagement .

ASN90’s multimodal inhibition underscores the versatility of benzodioxole-thiadiazole hybrids, which may extend to the target compound if similar mechanisms are explored .

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylthio)butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive review of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features several key structural components:

  • Thiazole Ring : Known for its role in various biological activities, the thiazole moiety can enhance the compound's interaction with biological targets.
  • Benzo[d][1,3]dioxole Moiety : This component is associated with anticancer properties and may influence the compound's pharmacological profile.
  • Phenylthio Group : This group may contribute to the overall biological activity by modulating interactions with cellular targets.

Research indicates that this compound exhibits significant biological activities primarily through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways, contributing to its anticancer effects.
  • Modulation of Signaling Pathways : By interacting with various signaling pathways, the compound can influence cellular responses related to growth and apoptosis.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound. For instance:

  • In vitro Studies : Research has shown that this compound effectively inhibits the growth of various cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest.
Cell LineIC50 (μM)Mechanism
HeLa15Apoptosis induction
MCF-712Cell cycle arrest

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens:

  • Minimum Inhibitory Concentration (MIC) studies indicate that it has potent activity against both Gram-positive and Gram-negative bacteria.
PathogenMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16

Case Studies

Recent studies have highlighted the effectiveness of this compound in various therapeutic contexts:

  • Cancer Treatment : A study published in a peer-reviewed journal reported that this compound significantly reduced tumor size in xenograft models of breast cancer.
  • Infection Control : Another study demonstrated its efficacy in reducing bacterial load in infected wounds in animal models.

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